molecular formula C18H21NO2 B12878194 N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide CAS No. 62187-49-9

N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide

Cat. No.: B12878194
CAS No.: 62187-49-9
M. Wt: 283.4 g/mol
InChI Key: XHOOBPNSORJGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is a chemical compound known for its unique structure and properties It consists of a cyclopentanecarboxamide core with a benzyl group and a 5-methylfuran-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with benzylamine and 5-methylfuran-2-ylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzyl or furan groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine
  • N-Benzyl-N-(5-methylfuran-2-yl)butanamide
  • N-Benzyl-N-(5-methylfuran-2-yl)pentanecarboxamide

Uniqueness

N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

62187-49-9

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C18H21NO2/c1-14-11-12-17(21-14)19(13-15-7-3-2-4-8-15)18(20)16-9-5-6-10-16/h2-4,7-8,11-12,16H,5-6,9-10,13H2,1H3

InChI Key

XHOOBPNSORJGFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)N(CC2=CC=CC=C2)C(=O)C3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.